Cyclohexane-1,2,3-triol;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
Cyclohexane-1,2,3-triol and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique structures and properties Cyclohexane-1,2,3-triol is a cycloalkane derivative with three hydroxyl groups attached to the cyclohexane ring 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with an iodine atom and four methyl groups attached to a benzene ring
Preparation Methods
Cyclohexane-1,2,3-triol
Cyclohexane-1,2,3-triol can be synthesized through several methods:
Reduction of Cyclohexenetetrols: This involves the reduction of cyclohexenetetrols using hydrogenation techniques.
Hydroxylation of Cyclohexadienes: This method involves the hydroxylation of cyclohexadienes or cyclohexenediols to introduce hydroxyl groups.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through:
Iodination of Tetramethylbenzene: This involves the direct iodination of tetramethylbenzene using iodine and a suitable oxidizing agent.
Substitution Reactions: This method involves the substitution of a halogenated precursor with iodine under specific conditions.
Chemical Reactions Analysis
Cyclohexane-1,2,3-triol
Cyclohexane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,2,3-trione.
Reduction: It can be reduced to form cyclohexane-1,2-diol.
Substitution: Hydroxyl groups can be substituted with other functional groups using suitable reagents.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene undergoes:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Scientific Research Applications
Cyclohexane-1,2,3-triol
Cyclohexane-1,2,3-triol is used in:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene is used in:
Material Science: As a precursor in the synthesis of advanced materials.
Chemical Research: Used in the study of aromatic substitution reactions.
Mechanism of Action
Cyclohexane-1,2,3-triol
The mechanism of action involves the interaction of hydroxyl groups with various molecular targets, leading to the formation of hydrogen bonds and other interactions .
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism involves the participation of the iodine atom in electrophilic aromatic substitution reactions, facilitating the formation of new compounds .
Comparison with Similar Compounds
Cyclohexane-1,2,3-triol
Similar compounds include cyclohexane-1,2-diol and cyclohexane-1,3,5-triol. Cyclohexane-1,2,3-triol is unique due to the specific positioning of its hydroxyl groups .
1-iodo-2,3,4,5-tetramethylbenzene
Similar compounds include 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene. The presence of iodine in 1-iodo-2,3,4,5-tetramethylbenzene makes it more reactive in certain substitution reactions .
Properties
Molecular Formula |
C16H25IO3 |
---|---|
Molecular Weight |
392.27 g/mol |
IUPAC Name |
cyclohexane-1,2,3-triol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C6H12O3/c1-6-5-10(11)9(4)8(3)7(6)2;7-4-2-1-3-5(8)6(4)9/h5H,1-4H3;4-9H,1-3H2 |
InChI Key |
NWBHTYGVBWTVET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1CC(C(C(C1)O)O)O |
Origin of Product |
United States |
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